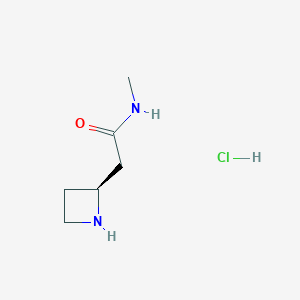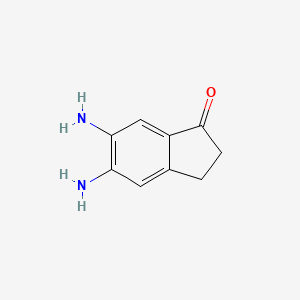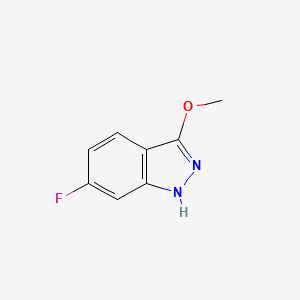
3-Cyclopropoxy-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropoxy-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to an ether oxygen, which is further connected to a 2,2-dimethylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,2-dimethylpropanoic acid can be achieved through several methods:
Etherification Reaction: Starting with 2,2-dimethylpropanoic acid, the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyclopropanol to form the ether linkage.
Grignard Reaction: A Grignard reagent derived from cyclopropyl bromide can react with a carbonyl compound, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
3-Cyclopropoxy-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclopropanol and 2,2-dimethylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Cyclopropanol and 2,2-dimethylpropanoic acid.
科学研究应用
3-Cyclopropoxy-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Cyclopropoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the carboxylic acid functionality.
Cyclopropylcarboxylic acid: Similar in structure but without the ether linkage.
Uniqueness
3-Cyclopropoxy-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethylpropanoic acid moiety connected via an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
3-cyclopropyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)5-11-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
IOTQFXOFJRNSQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)



![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)

![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)



![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)

